5-HT2C Receptor Antagonism: Comparative Affinity of Agomelatine vs. Its Major Metabolites (S 21517 vs. S 21540)
In vitro radioligand binding assays using pig choroid plexus preparations demonstrate that the target compound, S 21517 (7-desmethyl-agomelatine), possesses a moderate affinity for 5-HT2C receptors (Ki = 0.13 µM) [1]. This affinity is 1.6-fold higher than that of the parent drug agomelatine (Ki = 0.21 µM) and 13.8-fold higher than the other major metabolite, S 21540 (3-hydroxy-agomelatine; Ki = 1.8 µM) [1]. Despite this superior binding affinity, in vivo functional antagonism studies in Wistar rats showed that S 21517, like S 21540, failed to inhibit penile erections induced by the 5-HT2C agonists mCPP and Ro 60-0175 at doses up to 40 mg/kg (IP), in stark contrast to the parent drug [1].
| Evidence Dimension | 5-HT2C receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.13 µM |
| Comparator Or Baseline | Agomelatine: Ki = 0.21 µM; S 21540: Ki = 1.8 µM |
| Quantified Difference | 1.6x higher affinity vs. agomelatine; 13.8x higher affinity vs. S 21540 |
| Conditions | In vitro radioligand binding on pig choroid plexus preparations |
Why This Matters
This data proves that while S 21517 shows in vitro potency, its in vivo activity is distinctly different, making it an essential control for dissociating the parent drug's central effects from those of its metabolites in preclinical studies.
- [1] Chagraoui, A., Protais, P., Filloux, T., & Mocaër, E. (2003). Agomelatine(S 20098) antagonizes the penile erections induced by the stimulation of 5-HT2C receptors in Wistar rats. Psychopharmacology, 170(1), 17–22. View Source
